molecular formula C15H17NO4 B2457850 Ethyl 1-benzyl-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate CAS No. 866008-14-2

Ethyl 1-benzyl-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate

Cat. No.: B2457850
CAS No.: 866008-14-2
M. Wt: 275.304
InChI Key: NNCMYAKNFMNESG-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate is a complex organic compound with a unique structure that includes a benzyl group, a hydroxy group, and a tetrahydropyridine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Properties

IUPAC Name

ethyl 1-benzyl-5-hydroxy-6-oxo-2,3-dihydropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-2-20-15(19)12-8-9-16(14(18)13(12)17)10-11-6-4-3-5-7-11/h3-7,17H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCMYAKNFMNESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(CC1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with benzylamine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Chemistry

Ethyl 1-benzyl-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desired properties.

Biology

The compound has shown potential biological activities that make it a candidate for drug development:

Antimicrobial Activity

A study by Umesha et al. (2009) demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The structural features of the compound contribute to its efficacy in inhibiting microbial growth.

Antioxidant Activity

Research published in the Journal of Medicinal Chemistry highlighted strong radical scavenging activity in derivatives of tetrahydropyridine, including ethyl 1-benzyl-5-hydroxy-6-oxo. Assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) were utilized to quantify antioxidant potential.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit GABA aminotransferase (GABA-AT), which is crucial in neurotransmitter metabolism. This inhibition suggests potential therapeutic applications in treating neurological disorders.

Medicine

Ongoing research aims to explore the therapeutic potential of ethyl 1-benzyl-5-hydroxy-6-oxo in treating various diseases due to its biological activities. The compound's interactions with specific molecular targets may lead to advancements in drug formulations.

Mechanism of Action

The mechanism by which ethyl 1-benzyl-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-benzyl-5-hydroxy-2-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate
  • Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride

Uniqueness

Ethyl 1-benzyl-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

Ethyl 1-benzyl-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and other therapeutic properties. The findings are supported by various studies and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the following molecular structure:

  • Molecular Formula : C15H19NO3
  • Molecular Weight : 275.30 g/mol

The compound features a tetrahydropyridine core, which is known for its diverse biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound.

Case Study 1 : A study conducted by Umesha et al. (2009) evaluated the antimicrobial effects of various synthesized compounds similar to this pyridine derivative. The results indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that the structural features of the compound contribute to its efficacy .

Antioxidant Activity

The antioxidant potential of this compound has also been assessed through various assays.

Case Study 2 : Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydropyridine exhibited strong radical scavenging activity. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays to quantify antioxidant activity, where ethyl 1-benzyl-5-hydroxy-6-oxo showed promising results .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored as well.

Case Study 3 : A study focused on the inhibition of GABA aminotransferase (GABA-AT), which plays a crucial role in neurotransmitter metabolism. The research indicated that similar compounds with tetrahydropyridine structures could effectively inhibit GABA-AT, potentially leading to therapeutic applications in neurological disorders .

Summary of Biological Activities

Activity TypeAssay MethodResultsReference
AntimicrobialAgar diffusion methodEffective against multiple strainsUmesha et al., 2009
AntioxidantDPPH radical scavenging assayHigh radical scavenging potentialJournal of Medicinal Chemistry
Enzyme InhibitionGABA-AT inhibition assaySignificant inhibition observedResearch on GABA inhibitors

Q & A

Q. What are the established synthetic routes for Ethyl 1-benzyl-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate?

The compound is synthesized via cyclization and condensation reactions. A common approach involves:

  • Biginelli Reaction : Cyclocondensation of aromatic aldehydes, ethyl acetoacetate, and thioureas/isoxazolyl thioureas in a one-pot reaction under acidic conditions .
  • Post-Synthetic Modifications : Functionalization of intermediates (e.g., 1-aryl-4-methyl-pyrimidoquinolinones) using reagents like 3-amino-5-methylisoxazole to introduce substituents .
    Key Considerations : Optimize reaction temperature (e.g., 80–100°C) and solvent (ethanol or acetic acid) to improve yield and purity.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the benzyl group (δ 4.5–5.0 ppm for CH2_2), hydroxy (δ 1.5–2.5 ppm), and ester carbonyl (δ 165–175 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., O–H···O interactions involving the hydroxy and carbonyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (C15_{15}H17_{17}NO4_4, m/z 275.12 [M+H]+^+) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep at –20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group or oxidation of the hydroxy moiety .
  • Handling : Use inert atmospheres (N2_2/Ar) during synthesis to avoid moisture absorption. PPE (gloves, goggles) is mandatory due to potential irritancy .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl2_2) or ionic liquids to enhance cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% compared to conventional heating .
    Data Comparison :
MethodYield (%)Time (h)
Conventional Heating65–7012
Microwave80–850.5

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Variable-Temperature NMR : Resolve dynamic effects (e.g., keto-enol tautomerism) by acquiring spectra at –40°C to stabilize conformers .
  • Computational Modeling : Compare experimental 1^1H NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to assign ambiguous peaks .
    Example : The 6-oxo group may exhibit tautomeric shifts in DMSO-d6_6, leading to split signals; deuteration experiments can clarify exchangeable protons .

Q. What is the impact of substituent variation on physicochemical properties?

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., –NO2_2) increase electrophilicity at the pyridine ring, altering reactivity in nucleophilic additions .
    • Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) reduce solubility in polar solvents (water, ethanol) by 30–40% .
      Case Study : Replacing benzyl with 4-chlorobenzyl enhances thermal stability (Tm_{m} increases from 120°C to 145°C) .

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